![molecular formula C14H12BrN3 B1195237 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 310422-24-3](/img/structure/B1195237.png)
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions . For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of related compounds is often established based on Fourier transform infrared spectra (FTIR), high-resolution mass spectrometry (HRMS), 1D and 2D nuclear magnetic resonance (NMR) spectrum .Chemical Reactions Analysis
The chemical reactions of related compounds often involve nucleophilic aromatic substitution (SNAr) reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined using techniques such as NMR and IR spectroscopy .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, including “2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine”, have been extensively studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity .
Aurora Kinase Inhibition
Some pyrimidine derivatives have shown potent aurora kinase inhibition against both aurora A and B kinase . This inhibition can induce apoptosis in cancer cells, leading to their death .
Optoelectronic Properties
Imidazo[1,2-a]pyridine-based compounds, which can include “2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine”, have been studied for their optoelectronic properties . These compounds have shown potential in optoelectronic applications, particularly in full-colour flat panel displays .
Blue-Emitting Materials
These compounds have also been studied as blue-emitting materials . The dye possessing triphenylamine on both C2 and C6 positions of imidazopyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .
Antiproliferative Activity
The nature of the substituent at the 2-position significantly influenced the anti-proliferative activity against MCF-7, with better results for derivatives bearing aryl moieties containing larger and lipophilic functional groups .
Inhibition of CDK Enzyme
Some novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells . These compounds displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities . They are essential components of genetic material in DNA and RNA, and have been associated with various biological activities .
Mode of Action
Pyrimidine derivatives are known to exert their potential through different action mechanisms . For instance, some pyrimidine derivatives inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Pyrimidine and its derivatives are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They are involved in various biochemical pathways related to these substances.
Pharmacokinetics
A study on a series of pyridine derivatives, which are structurally similar to pyrimidines, showed that they exhibited good bioavailability .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant activities .
Action Environment
The success of suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction environment can significantly influence the efficacy and stability of compounds like 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZDOQBNVMZASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350638 | |
Record name | 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203343 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
310422-24-3 | |
Record name | 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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